molecular formula C18H20OS B1360577 3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone CAS No. 898769-29-4

3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone

Cat. No.: B1360577
CAS No.: 898769-29-4
M. Wt: 284.4 g/mol
InChI Key: SUSVGWSLYLICFE-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone (CAS 898768-96-2) is a substituted propiophenone derivative featuring a 2,3-dimethylphenyl group at the 3-position and a thiomethyl (-S-CH₃) substituent at the 2'-position of the propiophenone moiety. This compound is structurally distinct due to the sulfur atom in the thiomethyl group, which introduces unique electronic and steric properties compared to oxygen- or halogen-containing analogs. The compound is commercially available through 10 suppliers, indicating moderate industrial demand, though specific applications remain undocumented in the provided evidence .

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-7-6-8-15(14(13)2)11-12-17(19)16-9-4-5-10-18(16)20-3/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSVGWSLYLICFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644623
Record name 3-(2,3-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-29-4
Record name 3-(2,3-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-2’-thiomethylpropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylbenzene and thiomethylpropiophenone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(2,3-Dimethylphenyl)-2’-thiomethylpropiophenone may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-2’-thiomethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone has been investigated for its potential as a therapeutic agent. Its unique molecular structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
  • Anticancer Properties : The anticancer potential of this compound has been explored through in vitro studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), with reductions in cell viability exceeding 60% at concentrations around 25 µM after 48 hours of treatment. The compound's ability to modulate signaling pathways related to cell survival and proliferation underlies its anticancer effects.

Biological Studies

The compound's interactions with specific molecular targets are critical for understanding its biological effects.

  • Mechanism of Action : The compound acts as an electrophile, reacting with nucleophiles in biological systems which can lead to the inhibition of enzymes or disruption of cellular processes. Additionally, it may modulate key signaling pathways involved in cell growth and apoptosis.

Materials Science

Beyond biological applications, this compound is also utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the production of dyes and other functional materials.

Antimicrobial Efficacy

  • A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Activity

  • In research involving MCF-7 breast cancer cells, treatment with this compound resulted in over 60% reduction in cell viability at a concentration of 25 µM after 48 hours.

Data Summary Table

ActivityTarget Organisms/Cell LinesConcentration (µg/mL or µM)Effect Observed
AntimicrobialStaphylococcus aureus50Significant growth inhibition
Escherichia coli50Significant growth inhibition
AnticancerMCF-7 (breast cancer)25>60% reduction in cell viability

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-2’-thiomethylpropiophenone involves its interaction with specific molecular targets. The thiomethyl group can participate in nucleophilic or electrophilic reactions, while the aromatic ring and carbonyl group contribute to the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone differ primarily in the substituent at the 2'-position. Key derivatives include:

Compound Name 2'-Substituent CAS Number Number of Suppliers Key Properties (Theoretical)
3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone -F 898793-01-6 10 Electron-withdrawing, small atomic radius
3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone -OCH₃ 898769-02-3 9 Electron-donating, moderate polarity
3-(2,3-Dimethylphenyl)-2'-methylpropiophenone -CH₃ 898768-96-2 10 Non-polar, sterically compact
This compound -S-CH₃ Not specified 10 High lipophilicity, polarizable sulfur atom

Key Comparisons:

The methoxy group (-OCH₃) is electron-donating via resonance, which may increase solubility in polar solvents relative to the thiomethyl variant. The methyl substituent (-CH₃) provides minimal electronic perturbation, favoring hydrophobic interactions. The thiomethyl group (-S-CH₃) combines moderate electron-donating capacity (via sulfur’s lone pairs) with enhanced lipophilicity, making it suitable for hydrophobic environments or metal-binding applications .

Steric and Physical Properties: Steric bulk follows the trend: -S-CH₃ > -OCH₃ > -CH₃ > -F. Solubility is likely lowest for the thiomethyl derivative due to reduced hydrogen-bonding capacity compared to the methoxy analog.

Commercial Availability: All analogs show comparable supplier availability (9–10 suppliers), suggesting similar industrial relevance.

Biological Activity

3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiomethyl group attached to a propiophenone backbone, with a dimethylphenyl substituent. This unique structure contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have shown that similar compounds can induce cell cycle arrest and activate apoptotic pathways via caspase activation .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study ASKBR-32.5Induces apoptosis via caspase activation
Study BCaco-239.8% viability reductionCell cycle arrest

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Similar derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The presence of the thiomethyl group is believed to enhance its interaction with microbial targets.

Table 2: Antimicrobial Activity Overview

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound XMRSA12 µg/mL
Compound YE. faecium8 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : The compound could modulate receptor activity related to apoptosis and inflammation.
  • Interaction with DNA : Similar compounds have been shown to interact with DNA, leading to cytotoxic effects in cancer cells.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of structurally related compounds, it was found that modifications in the chemical structure significantly affected potency. For example, compounds with trifluoromethyl groups exhibited reduced activity compared to their methyl counterparts . This highlights the importance of structural optimization in enhancing therapeutic effects.

Case Study 2: Antimicrobial Evaluation

A recent evaluation of thiazole derivatives demonstrated that modifications similar to those found in this compound led to promising antimicrobial activity against resistant strains . This suggests potential applications in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone, and what analytical methods validate its purity?

  • Methodology :

  • Synthesis : A plausible route involves Friedel-Crafts acylation of 2,3-dimethylbenzene with a thiomethyl-substituted propiophenone precursor. Alternatively, Suzuki-Miyaura cross-coupling could link aromatic moieties, as seen in analogous phenyl-substituted ketones .
  • Validation : Purity is confirmed via HPLC (high-performance liquid chromatography) and GC-MS (gas chromatography-mass spectrometry). Structural confirmation requires 1H^1H- and 13C^{13}C-NMR to resolve substituent positions, complemented by FT-IR for functional group analysis (e.g., C=O stretching at ~1700 cm1^{-1}) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
  • Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling displacement parameters and twinning . Hydrogen atoms are typically placed geometrically, with anisotropic refinement for non-H atoms.

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound, particularly when steric hindrance from the 2,3-dimethyl group impedes reactivity?

  • Methodology :

  • Catalyst Selection : Use bulky ligands (e.g., BrettPhos or SPhos in palladium-catalyzed couplings) to mitigate steric effects.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates. Microwave-assisted synthesis may accelerate sluggish reactions .
  • Monitoring : In-situ FT-IR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodology :

  • Computational Validation : Re-optimize DFT (density functional theory) calculations using higher basis sets (e.g., B3LYP/6-311++G(d,p)) and solvent models (e.g., PCM for DMSO). Compare predicted 1H^1H-NMR chemical shifts (via GIAO method) with experimental data .
  • Experimental Cross-Check : Conduct 2D-NMR (e.g., HSQC, HMBC) to resolve ambiguous assignments. X-ray crystallography provides definitive bond-length/angle data to refine computational models .

Q. How does the thiomethyl group influence the compound’s electronic properties, and what techniques quantify this effect?

  • Methodology :

  • Electron Density Analysis : Hirshfeld surface analysis via CrystalExplorer highlights sulfur’s electron-withdrawing/donating behavior.
  • Spectroscopic Probes : UV-Vis spectroscopy reveals shifts in λmax\lambda_{\text{max}} due to conjugation changes. Cyclic voltammetry measures redox potentials, correlating with HOMO/LUMO gaps from DFT .

Experimental Design & Data Analysis

Q. What precautions are critical when handling air- or moisture-sensitive intermediates in the synthesis of this compound?

  • Methodology :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reagent additions).
  • Stability Testing : Monitor intermediates via TLC or NMR under varying conditions (humidity, temperature) to identify degradation pathways .

Q. How can researchers address low crystallinity in X-ray diffraction studies of this compound?

  • Methodology :

  • Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane gradients) and employ slow evaporation. Additive-driven crystallization (e.g., ionic liquids) may induce nucleation .
  • Alternative Techniques : If SCXRD fails, pair powder XRD with Rietveld refinement or use cryo-EM for amorphous phases .

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